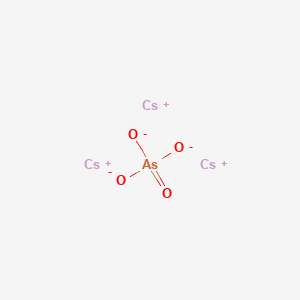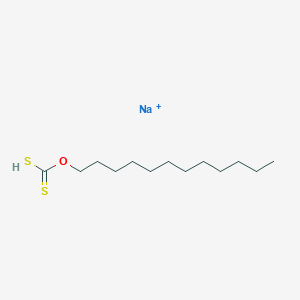
Sodium;dodecoxymethanedithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;dodecoxymethanedithioic acid is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a dithioic acid group, which consists of two sulfur atoms bonded to a carbon atom, and a dodecoxy group, which is a twelve-carbon alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;dodecoxymethanedithioic acid typically involves the reaction of dodecanol with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dodecyl xanthate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures, typically around 60-80°C.
Solvent: A polar solvent such as ethanol or methanol is often used to facilitate the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;dodecoxymethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the dithioic acid group to thiols or sulfides.
Substitution: The dodecoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Alkyl halides or aryl halides are used for substitution reactions, often in the presence of a catalyst such as palladium.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, sulfides
Substitution: Various alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
Sodium;dodecoxymethanedithioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, cleaning agents, and other industrial products.
Wirkmechanismus
The mechanism of action of sodium;dodecoxymethanedithioic acid involves its surfactant properties, which allow it to interact with and disrupt lipid bilayers. This disruption can lead to the solubilization of hydrophobic molecules and the permeabilization of cell membranes. The molecular targets include lipid molecules in biological membranes, and the pathways involved include the disruption of membrane integrity and the solubilization of membrane-bound proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties, but with a sulfate group instead of a dithioic acid group.
Sodium laureth sulfate: Similar to sodium dodecyl sulfate but with an ethoxylated chain.
Sodium myreth sulfate: Similar to sodium laureth sulfate but with a myristyl chain.
Uniqueness
Sodium;dodecoxymethanedithioic acid is unique due to its dithioic acid group, which imparts different chemical reactivity and properties compared to other surfactants. This uniqueness makes it particularly useful in specific applications where other surfactants may not be as effective.
Eigenschaften
CAS-Nummer |
74543-20-7 |
|---|---|
Molekularformel |
C13H26NaOS2+ |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
sodium;dodecoxymethanedithioic acid |
InChI |
InChI=1S/C13H26OS2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;/h2-12H2,1H3,(H,15,16);/q;+1 |
InChI-Schlüssel |
MXYZLWDAMHUDMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=S)S.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


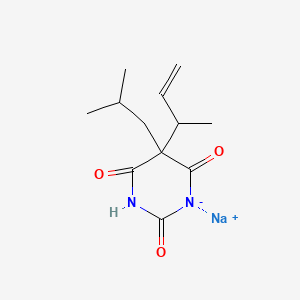
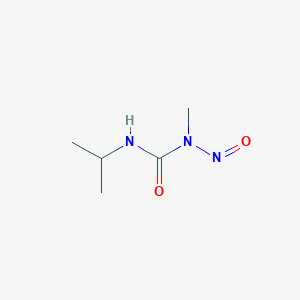
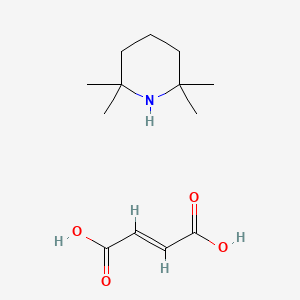
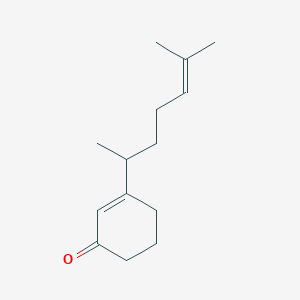
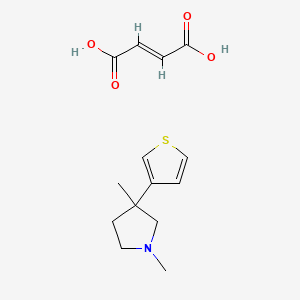
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
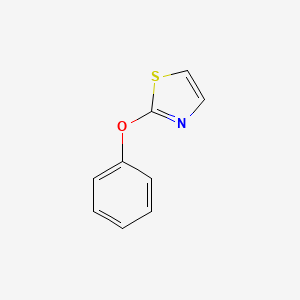
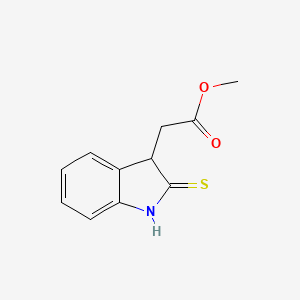
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
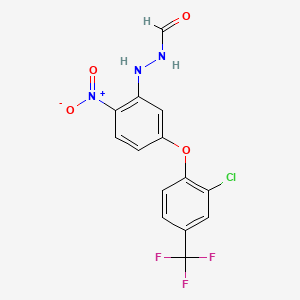
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
